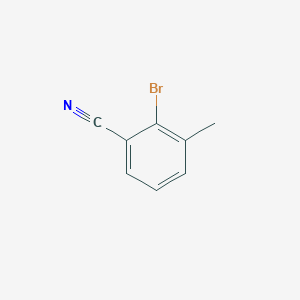

2-Bromo-3-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHZLKDKPMISMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573054 | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263159-64-4 | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectral characteristics of 2-Bromo-3-methylbenzonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its chemical structure features a benzene ring substituted with a bromo, a methyl, and a nitrile group.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 263159-64-4 | [2] |

| Molecular Formula | C₈H₆BrN | [2] |

| Molecular Weight | 196.04 g/mol | [2] |

| Appearance | White to light yellow powder | |

| Melting Point | 67-71 °C | |

| Assay | ≥97% |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| InChIKey | RNHZLKDKPMISMY-UHFFFAOYSA-N | |

| SMILES | Cc1cccc(C#N)c1Br |

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromo group using a copper(I) bromide catalyst.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure for the synthesis of this compound from 2-Amino-3-methylbenzonitrile.

Materials:

-

2-Amino-3-methylbenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Amino-3-methylbenzonitrile in aqueous hydrobromic acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases. The mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into a larger beaker containing water and ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Solvent Selection: Test various solvent systems to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[5]

-

Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, filter the hot solution. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[6]

-

Procedure: Pack a chromatography column with silica gel. Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Spectral Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methyl protons will appear as a singlet around δ 2.4-2.6 ppm.[7][8] The exact chemical shifts and coupling constants will depend on the solvent used. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The nitrile carbon will be observed downfield, typically between δ 115-125 ppm. The methyl carbon will appear upfield, around δ 20-30 ppm.[9][10] |

| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring and methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically between 500-700 cm⁻¹.[11][12] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[13][14] Common fragmentation patterns for aromatic nitriles may include the loss of HCN and fragmentation of the aromatic ring. |

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—bromo, methyl, and nitrile—on the aromatic ring provides multiple sites for chemical modification.

-

Intermediate in Pharmaceutical Synthesis: The bromo group can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl moieties.[15] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.[1] These transformations are crucial for generating libraries of novel compounds for drug discovery programs.

-

Scaffold for Biologically Active Molecules: While specific biological targets for this compound itself are not widely reported, the substituted benzonitrile scaffold is present in numerous biologically active compounds. Derivatives of similar bromo-substituted aromatic compounds have been investigated as kinase inhibitors, anticancer agents, and anti-inflammatory agents.[15][16]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Class | Acute Tox. 4 | Acute toxicity (Oral), Category 4 |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Sigma-Aldrich

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.

Logical Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation and purification of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Purification [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ijtsrd.com [ijtsrd.com]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. benchchem.com [benchchem.com]

- 16. Substituted 2,3-Benzodiazepines Derivatives as Bromodomain BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile: Structure, Bonding, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromo, methyl, and cyano functionalities on the benzene ring imparts a unique chemical reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, bonding, and synthetic approaches for this compound, supplemented with detailed experimental considerations and potential reaction pathways.

Molecular Structure and Bonding

This compound possesses a planar aromatic core with the chemical formula C₈H₆BrN. The molecule's geometry and electronic properties are influenced by the interplay of the inductive and resonance effects of its substituents.

The nitrile group (-C≡N) is a strong electron-withdrawing group, primarily through the inductive effect of the highly electronegative nitrogen atom and the resonance effect of the triple bond. This deactivates the aromatic ring towards electrophilic substitution. The bromine atom, a halogen, also exhibits an electron-withdrawing inductive effect but a weak electron-donating resonance effect. The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction. The combination of these substituents dictates the regioselectivity of further chemical transformations.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 67-71 °C |

| CAS Number | 263159-64-4 |

| SMILES String | Cc1cccc(C#N)c1Br |

| InChI Key | RNHZLKDKPMISMY-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

2.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific peak list for this exact molecule is not publicly available, the expected regions of absorption can be predicted based on known data for similar compounds.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2240 - 2220 | Medium |

| C-H (Aromatic stretch) | 3100 - 3000 | Medium to Weak |

| C-H (Methyl stretch) | 2975 - 2850 | Medium |

| C=C (Aromatic ring) | 1600 - 1450 | Medium to Weak |

| C-Br (Bromo stretch) | 680 - 515 | Strong to Medium |

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (3H) | 7.2 - 7.8 | Multiplet |

| Methyl CH₃ (3H) | 2.3 - 2.6 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-CN | 110 - 120 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic CH | 125 - 135 |

| C≡N (Nitrile) | 117 - 122 |

| CH₃ (Methyl) | 20 - 25 |

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and the specific spectrometer frequency.

2.3 Mass Spectrometry (MS)

Mass spectrometry of this compound would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 195/197 | [M]⁺ (Molecular ion) |

| 116 | [M - Br]⁺ |

| 90 | [M - Br - CN]⁺ |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-3-methylbenzonitrile.[2][3][4] This reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.

Caption: Proposed synthesis of this compound.

3.1 Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction of similar aromatic amines.[2]

Materials:

-

2-Amino-3-methylbenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Diazotization of 2-Amino-3-methylbenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylbenzonitrile in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture with vigorous stirring.

-

A vigorous evolution of nitrogen gas should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Potential Applications

The presence of the bromo and cyano groups on the aromatic ring makes this compound a versatile intermediate for a variety of chemical transformations.

4.1 Cross-Coupling Reactions

The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][5][6][7][8] These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.

Caption: Examples of cross-coupling reactions.

4.2 Nucleophilic Substitution and Modification of the Nitrile Group

The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a diverse range of functionalized molecules.

4.3 Biological Activity of Substituted Benzonitriles

While there is no specific information on the involvement of this compound in signaling pathways, the benzonitrile scaffold is present in numerous biologically active compounds. For instance, substituted benzonitriles have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The specific substitution pattern of this compound makes it a candidate for screening in drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical modification. Its structure, characterized by the interplay of its bromo, methyl, and cyano substituents, allows for a range of selective transformations. The Sandmeyer reaction provides a reliable synthetic route to this compound. The ability of this compound to participate in powerful cross-coupling reactions underscores its importance for the construction of complex molecular architectures relevant to the pharmaceutical and material science industries. Further research into its reactivity and biological properties is warranted to fully explore its potential.

References

- 1. 2-ブロモ-3-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Versatile Scaffold: 2-Bromo-3-methylbenzonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel and effective therapeutic agents. 2-Bromo-3-methylbenzonitrile, a substituted aromatic nitrile, has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom ortho to a methyl group and meta to a nitrile, provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of bioactive molecules, including dual A2A/A2B adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Synthetic Utility of this compound

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in contemporary medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

Key Transformations:

-

Suzuki-Miyaura Coupling: The bromine atom readily participates in Suzuki-Miyaura coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The synthesis of molecules containing alkyne functionalities is facilitated through the Sonogashira coupling of this compound with terminal alkynes. These alkynes can serve as key intermediates for further transformations, such as the construction of triazole rings via "click chemistry."

-

Buchwald-Hartwig Amination: The introduction of nitrogen-containing substituents can be achieved via Buchwald-Hartwig amination, enabling the synthesis of compounds with improved pharmacokinetic properties and target engagement.

-

Nucleophilic Aromatic Substitution: While less common for aryl bromides, under specific conditions, the bromine atom can be displaced by strong nucleophiles.

The nitrile group, while generally less reactive in cross-coupling reactions, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, further expanding the synthetic possibilities.

Application in the Synthesis of Dual A2A/A2B Adenosine Receptor Antagonists

A significant application of a close analog, 3-bromo-2-methylbenzonitrile, is in the synthesis of potent dual antagonists for the A2A and A2B adenosine receptors. These receptors are implicated in various physiological processes, and their modulation is a promising strategy for cancer immunotherapy.[2]

Synthesis of Triazole-Pyrimidine-Methylbenzonitrile Derivatives

A multi-step synthesis was employed to generate a series of triazole-pyrimidine-methylbenzonitrile derivatives.[3] The general synthetic workflow is outlined below:

Figure 1: General workflow for the synthesis of triazole-pyrimidine-methylbenzonitrile derivatives.

Quantitative Biological Data

The synthesized compounds were evaluated for their inhibitory activity against human A2A and A2B adenosine receptors using a cAMP functional assay. The half-maximal inhibitory concentrations (IC50) for selected compounds are summarized below.

| Compound | hA2AR IC50 (nM) | hA2BR IC50 (nM) |

| 7f | 105.3 | 25.85 |

| 7i | 25.15 | 14.12 |

| AB928 (Control) | 23.63 | 23.47 |

| Table 1: In vitro inhibitory activities of selected triazole-pyrimidine-methylbenzonitrile derivatives against human A2A and A2B adenosine receptors.[3] |

Signaling Pathway

Adenosine receptors are G-protein coupled receptors (GPCRs). The A2A and A2B subtypes are coupled to the Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists of these receptors block this signaling cascade.

Figure 2: Simplified signaling pathway of A2A/A2B adenosine receptors and the point of antagonist inhibition.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives incorporating the methylbenzonitrile moiety have also been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a therapeutic target for type 2 diabetes.[4]

Synthesis of Quinazolinone-Methylbenzonitrile Derivatives

A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized, where the methylbenzonitrile group is attached to the N-3 position of the quinazolinone core.[4]

Quantitative Biological Data

The synthesized compounds exhibited good inhibitory activity against the DPP-4 enzyme.

| Compound | DPP-4 IC50 (µM) |

| 5a | 2.3456 |

| 5b | 3.1287 |

| 5c | 4.5678 |

| 5d | 1.4621 |

| 5e | 6.7805 |

| 5f | 2.9876 |

| Sitagliptin (Control) | 0.0236 |

| Table 2: In vitro DPP-4 inhibitory activity of quinazolinone-methylbenzonitrile derivatives.[4] |

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 3-bromo-2-methylbenzonitrile) (1.0 equiv)

-

Boronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.02-0.10 equiv)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Sonogashira Coupling Protocol

Materials:

-

Aryl halide (e.g., 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile) (1.0 equiv)

-

Terminal alkyne (e.g., trimethylsilylacetylene) (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2) (0.02-0.05 equiv)

-

Copper(I) salt (e.g., CuI) (0.05-0.10 equiv)

-

Base (e.g., triethylamine, diisopropylethylamine) (2.0-5.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

-

To a dry reaction flask, add the aryl halide, palladium catalyst, and copper(I) salt.

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent, base, and terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

General Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Protocol

Materials:

-

Alkyne (e.g., 3-(2-amino-6-ethynylpyrimidin-4-yl)-2-methylbenzonitrile) (1.0 equiv)

-

Azide (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05-0.10 equiv)

-

Sodium ascorbate (0.10-0.20 equiv)

-

Solvent system (e.g., t-BuOH/H2O, DMF/H2O)

Procedure:

-

Dissolve the alkyne and azide in the chosen solvent system.

-

Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the triazole product by column chromatography or recrystallization.

General In Vitro Kinase Inhibition Assay (ADP-Glo™) Protocol

This protocol provides a general workflow for determining the IC50 of a compound against a specific kinase.

Figure 4: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (inhibitor)

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for a predetermined time.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This compound and its analogs are valuable and versatile starting materials in medicinal chemistry. Their utility in the synthesis of potent and selective modulators of important biological targets, such as adenosine receptors and DPP-4, highlights their potential in the development of new therapeutic agents. The accessibility of this scaffold to a range of robust and high-yielding cross-coupling reactions, combined with the potential for further derivatization of the nitrile group, ensures its continued relevance in the pursuit of novel drug candidates. This guide provides a foundational understanding of the synthetic routes and biological applications stemming from this important chemical entity, offering a valuable resource for researchers in the field of drug discovery.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile (CAS: 263159-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its versatile applications in organic synthesis and medicinal chemistry. The presence of three distinct functional groups on the benzene ring—a bromo group, a methyl group, and a nitrile group—makes it a valuable building block for the synthesis of more complex molecules. The nitrile moiety is a common pharmacophore in numerous approved drugs, often acting as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor. The bromo substituent provides a reactive handle for various cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a representative synthesis protocol, and a discussion of its potential applications in drug development based on the known roles of related compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 263159-64-4 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 67-71 °C | |

| Assay | 97% |

Table 2: Spectroscopic Data

| Spectroscopy | Data Availability |

| FTIR | Available |

| Raman | Available |

| Mass Spectrometry (GC-MS) | Available |

Note: While the availability of FTIR, Raman, and Mass Spectra is indicated in chemical databases, detailed spectra with peak assignments for this compound are not readily found in the public domain. Researchers should acquire and interpret their own analytical data for confirmation of identity and purity.

Table 3: Structural Identifiers

| Identifier | Value | Reference |

| SMILES | Cc1cccc(C#N)c1Br | |

| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| InChIKey | RNHZLKDKPMISMY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar substituted benzonitriles. A common approach involves the Sandmeyer reaction, starting from the corresponding aniline.

Representative Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound from 2-bromo-3-methylaniline.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation and has not been optimized for this compound. Researchers should conduct their own optimization and safety assessments.

-

Diazotization:

-

Dissolve 2-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent (e.g., aqueous potassium cyanide solution).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (release of N₂) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature detailing the biological activity of this compound, its structural motifs suggest several potential applications in drug discovery.

Role as a Synthetic Intermediate

The primary utility of this compound is likely as an intermediate in the synthesis of more complex molecules. The bromine atom can be readily transformed into a variety of other functional groups through reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.

-

Cyanation: Introduction of a cyano group.

-

Lithiation/Grignard Formation: Followed by reaction with various electrophiles.

The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

Potential Biological Activity

The benzonitrile scaffold is present in a number of clinically used drugs. The nitrile group can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with a biological target. Furthermore, the presence of a halogen atom can lead to specific halogen bonding interactions with protein targets.

Based on the known activities of structurally related compounds, this compound could be explored as a scaffold for the development of inhibitors for various enzyme classes or as ligands for receptors.

Hypothetical Signaling Pathway Involvement

Given the prevalence of substituted benzonitriles in kinase inhibitors, one could hypothesize a role for derivatives of this compound in modulating kinase signaling pathways. The following diagram illustrates a simplified, hypothetical interaction with a generic kinase pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: Hazard and Precautionary Statements

| Category | Code | Description | Reference |

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statement | H302 | Harmful if swallowed. | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound, CAS number 263159-64-4, is a chemical intermediate with significant potential for use in organic synthesis and drug discovery. While specific biological data and detailed synthetic protocols for this particular isomer are not widely available in the current literature, its structural features suggest it is a valuable building block. The presence of a reactive bromine atom, a synthetically versatile nitrile group, and a methyl group provides multiple avenues for the creation of diverse and complex molecular architectures. Researchers and drug development professionals can utilize this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in areas where substituted benzonitriles have already demonstrated efficacy. Further research is warranted to fully elucidate the chemical reactivity and biological activity of this compound and its derivatives.

References

An In-depth Technical Guide to 2-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbenzonitrile, a key chemical intermediate. It details its physicochemical properties, outlines a probable synthetic pathway, presents available spectroscopic data, and discusses its potential applications in research and development, particularly in the synthesis of novel compounds.

Physicochemical Properties

This compound is a halogenated aromatic nitrile. A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 263159-64-4 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 67-71 °C | |

| Assay | 97% | |

| InChI Key | RNHZLKDKPMISMY-UHFFFAOYSA-N | |

| SMILES String | Cc1cccc(C#N)c1Br |

Synthesis

A potential synthetic route for this compound would likely start from 2-Bromo-3-methylaniline. The synthesis can be conceptualized in two main steps:

-

Diazotization of 2-Bromo-3-methylaniline: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation via Sandmeyer Reaction: The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring, yielding this compound.

A generalized experimental workflow for a Sandmeyer reaction is outlined below.

Illustrative Experimental Protocol (Generalized Sandmeyer Reaction)

Materials:

-

2-Bromo-3-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional, to stabilize CuCN)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Diazotization:

-

Dissolve 2-Bromo-3-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (and optionally potassium cyanide) in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by techniques such as recrystallization or column chromatography.

-

Logical Flow of the Proposed Synthesis:

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-Bromo-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. While a singular "discovery" paper for this compound is not prominently documented in scientific literature, its synthesis can be effectively achieved through well-established and robust chemical transformations. This document details a logical and reproducible two-step synthesis commencing from 2-Nitro-3-methylbenzonitrile.

The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the bromine atom. This guide provides detailed experimental protocols, quantitative data for key compounds, and visualizations of the synthetic workflow to aid researchers in the preparation of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Nitro-3-methylbenzonitrile | C₈H₆N₂O₂ | 162.15 | 103-105 | 6588-64-3 |

| 2-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.16 | 88-92 | 69797-49-5 |

| This compound | C₈H₆BrN | 196.04 | 67-71[1] | 263159-64-4[1] |

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence starting from 2-Nitro-3-methylbenzonitrile. The first step is the reduction of the nitro group to form 2-Amino-3-methylbenzonitrile. The second step is the conversion of the amino group to a bromo group via the Sandmeyer reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-methylbenzonitrile

Reaction: Reduction of 2-Nitro-3-methylbenzonitrile

This procedure details the reduction of the nitro group of 2-Nitro-3-methylbenzonitrile to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation. The following protocol is a representative example using tin(II) chloride.

Materials:

-

2-Nitro-3-methylbenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Nitro-3-methylbenzonitrile in ethanol.

-

To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture at reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-methylbenzonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Expected Yield: 85-95%

Characterization Data for 2-Amino-3-methylbenzonitrile:

-

Appearance: Off-white to light yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.6 Hz, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.70 (d, J=7.6 Hz, 1H), 4.50 (s, 2H, NH₂), 2.20 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 133.0, 128.5, 120.0, 118.0, 117.5, 110.0, 17.0.

-

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretching), 2220 (C≡N stretching), 1620, 1580, 1480 (aromatic C=C stretching).

Step 2: Synthesis of this compound

Reaction: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile

This protocol describes the conversion of the primary amino group of 2-Amino-3-methylbenzonitrile to a bromo group using the Sandmeyer reaction.

Materials:

-

2-Amino-3-methylbenzonitrile

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Diazotization:

-

In a flask, suspend 2-Amino-3-methylbenzonitrile in a mixture of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

-

Expected Yield: 60-75%

Characterization Data for this compound:

-

Appearance: White to off-white powder.[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 2.50 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 135.0, 132.0, 128.0, 125.0, 118.0, 115.0, 23.0.

-

IR (KBr, cm⁻¹): 2230 (C≡N stretching), 1580, 1460 (aromatic C=C stretching), 780 (C-Br stretching).

Disclaimer: The experimental protocols provided are illustrative and based on standard chemical transformations. Researchers should conduct a thorough risk assessment and consult relevant safety data sheets (SDS) before performing any experiments. The yields and characterization data are typical but may vary depending on the specific reaction conditions and purity of reagents.

References

A Technical Guide to 2-Bromo-3-methylbenzonitrile and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylbenzonitrile and its analogs represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive literature review of this class of compounds, focusing on their synthesis, chemical properties, and potential as therapeutic agents. While direct biological data for this compound is limited, this review consolidates findings on structurally related analogs, highlighting their potential as enzyme inhibitors and anticancer agents. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are provided, alongside a quantitative analysis of their biological activity. Furthermore, this guide illustrates the potential implication of these compounds in critical signaling pathways such as STAT3, PI3K/Akt/mTOR, and HIF-1, offering a foundation for future drug discovery and development efforts.

Introduction

The benzonitrile moiety is a versatile pharmacophore found in numerous clinically approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in drug design. The introduction of a bromine atom and a methyl group, as seen in this compound, offers unique steric and electronic properties that can be exploited for targeted drug development. This guide explores the synthetic strategies to access this core and its analogs, summarizes their reported biological activities, and discusses their potential mechanisms of action within key cellular signaling pathways.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 263159-64-4 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 67-71 °C | [1] |

| SMILES | Cc1cccc(C#N)c1Br | [1] |

| InChI | 1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | [1] |

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A common strategy involves the Sandmeyer reaction, starting from a corresponding aniline derivative.

General Experimental Protocol: Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of a bromo-benzonitrile derivative from an amino-benzonitrile precursor.

Materials:

-

4-Amino-2-chlorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Dissolve 4-amino-2-chlorobenzonitrile (38 mmol) in concentrated HCl (27 ml).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (39 mmol) in water, maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (53 mmol) in concentrated HCl (22 ml) and cool it to 0 °C.

-

Slowly pour the cold diazonium salt solution into the copper(I) bromide solution with vigorous stirring.

-

Stir the reaction mixture for 2 hours, allowing it to warm to room temperature.

-

Pour the reaction mixture into ice water (50 ml) and extract with ethyl acetate (3 x 100 ml).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (150 ml) and brine (3 x 100 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired 4-bromo-2-chlorobenzonitrile.

This protocol is adapted from a procedure for a related compound and may require optimization for specific this compound analogs.

Biological Activity of this compound Analogs

While specific biological data for this compound is scarce in publicly available literature, numerous studies have investigated the therapeutic potential of its structural analogs. These analogs have shown promise as anticancer agents and enzyme inhibitors.

Anticancer Activity

Substituted benzonitriles and related heterocyclic compounds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. The tables below summarize the in vitro anticancer activity of several analogs.

Table 1: Anticancer Activity of Benzonitrile Analogs and Related Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [2] |

| BEL-7402 (Liver) | 0.0078 | [2] | ||

| Coumarin derivative | Compound 6e | HEPG2-1 (Liver) | 12.35 | [3] |

| Compound 6f | HEPG2-1 (Liver) | 10.16 | [3] | |

| Compound 6h | HEPG2-1 (Liver) | 9.21 | [3] | |

| Benzofuran derivative | Compound VIII | K562 (Leukemia) | 5.0 | [4] |

| HL-60 (Leukemia) | 0.1 | [4] | ||

| Photoswitchable Stat3 inhibitor | Compound 2 (cis) | MDA-MB-231 (Breast) | 4.8 ± 0.5 | [5] |

| Compound 2 (trans) | MDA-MB-231 (Breast) | 8.3 ± 1.1 | [5] |

Enzyme Inhibition

Benzonitrile-containing molecules have been identified as inhibitors of various enzymes, including kinases and hydroxylases, which are critical targets in drug discovery.

Table 2: Enzyme Inhibitory Activity of Benzonitrile Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-(Aminomethyl)-3-methylbenzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | 8.5 ± 1.2 | |

| 4-(Aminomethyl)benzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | 24 ± 3 | |

| 4-Amino-3-methylbenzonitrile | HIF Prolyl Hydroxylase 2 (PHD2) | > 100 |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., fluorescent or colorimetric)

-

Microplate reader

Procedure:

-

Add the assay buffer, enzyme, and test compounds at various concentrations to the wells of a 96-well plate.

-

Incubate the plate for a predetermined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Potential Mechanisms of Action

Analogs of this compound have the potential to modulate key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate these pathways and potential points of intervention for benzonitrile-based inhibitors.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival.[4][6] Small molecule inhibitors can target STAT3 directly or its upstream activators like JAK kinases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][7] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors.[8][9] Prolyl hydroxylases (PHDs) are key negative regulators of HIF-1α, making them attractive targets for cancer therapy and the treatment of anemia.

Conclusion

This compound serves as a valuable starting point for the development of a diverse range of biologically active compounds. While direct data on the core molecule is limited, the exploration of its analogs has revealed significant potential in the fields of oncology and enzyme inhibition. The structure-activity relationships gleaned from these related compounds provide a strong rationale for the continued investigation of this compound derivatives as therapeutic agents. The detailed synthetic protocols and biological assay methods provided in this guide aim to facilitate further research in this promising area of medicinal chemistry. Future work should focus on the systematic synthesis and screening of a focused library of this compound analogs to elucidate their specific biological targets and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 9. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Bromo-3-methylbenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to the biological activity screening of 2-Bromo-3-methylbenzonitrile derivatives. Given the nascent stage of research on this specific class of compounds, this document establishes a framework for their evaluation by presenting established experimental protocols and representative data based on structurally similar benzonitrile analogs. The information herein is intended to guide researchers in designing and interpreting screening campaigns for novel therapeutic agents.

Introduction to Benzonitrile Derivatives in Drug Discovery

Benzonitrile moieties are prevalent scaffolds in medicinal chemistry, recognized for their role in a multitude of compounds with diverse biological activities. The electronic properties and structural rigidity of the benzonitrile core make it an attractive starting point for the synthesis of novel therapeutic agents. The introduction of a bromine atom and a methyl group at the 2 and 3 positions, respectively, of the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making them interesting candidates for anticancer and antimicrobial screening. The cyano group can participate in crucial interactions with biological targets, and the overall substitution pattern dictates the molecule's steric and electronic profile, which is a key determinant of its biological effect.

Data Presentation: Biological Activity

The following tables present a representative summary of the potential biological activities of hypothetical this compound derivatives. This data is illustrative and based on the activities of structurally related benzonitrile compounds. It serves as a template for the presentation of screening results.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Substitution (R) | Cell Line | IC50 (µM) |

| BMB-1 | -H | A549 (Lung Carcinoma) | > 100 |

| BMB-2 | 4-fluoro | A549 (Lung Carcinoma) | 75.2 ± 3.1 |

| BMB-3 | 4-chloro | A549 (Lung Carcinoma) | 52.8 ± 2.5 |

| BMB-4 | 4-methoxy | A549 (Lung Carcinoma) | 89.4 ± 4.2 |

| BMB-5 | 4-nitro | A549 (Lung Carcinoma) | 35.1 ± 1.8 |

| BMB-1 | -H | MCF-7 (Breast Carcinoma) | > 100 |

| BMB-2 | 4-fluoro | MCF-7 (Breast Carcinoma) | 81.3 ± 3.9 |

| BMB-3 | 4-chloro | MCF-7 (Breast Carcinoma) | 60.1 ± 2.9 |

| BMB-4 | 4-methoxy | MCF-7 (Breast Carcinoma) | 95.7 ± 4.5 |

| BMB-5 | 4-nitro | MCF-7 (Breast Carcinoma) | 42.6 ± 2.1 |

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Substitution (R) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| BMB-6 | -H | > 128 | > 128 |

| BMB-7 | 4-amino | 64 | 128 |

| BMB-8 | 4-hydroxy | 32 | 64 |

| BMB-9 | 3,4-dichloro | 16 | 32 |

| BMB-10 | 4-trifluoromethyl | 8 | 16 |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6][7][8] The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after overnight incubation.[5][6]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][7]

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).[5]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biological screening process.

Caption: Experimental workflow for the biological screening of this compound derivatives.

Caption: A generalized signaling pathway potentially targeted by anticancer benzonitrile derivatives.

Caption: Potential mechanisms of action for antimicrobial benzonitrile derivatives.

Conclusion

This technical guide outlines a systematic approach to the biological activity screening of this compound derivatives. While specific experimental data for this class of compounds is currently limited, the provided protocols for anticancer and antimicrobial assays offer a robust framework for their evaluation. The illustrative data tables and diagrams of cellular pathways serve as a template for organizing and interpreting screening results. Further research into the synthesis and biological testing of a diverse library of this compound derivatives is warranted to elucidate their therapeutic potential. The structure-activity relationships derived from such studies will be crucial in guiding the development of novel drug candidates.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. atcc.org [atcc.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. rr-asia.woah.org [rr-asia.woah.org]

Exploring the Chemical Space Around 2-Bromo-3-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbenzonitrile is a versatile aromatic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 263159-64-4 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 67-71 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | |

| SMILES | CC1=C(C=CC=C1C#N)Br |

Synthesis of this compound

The most probable synthetic route to this compound is via a Sandmeyer reaction starting from 2-amino-3-methylbenzonitrile. This well-established method for converting aromatic amines to aryl halides proceeds through a diazonium salt intermediate.[3][4][5]

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2-amino-3-methylbenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: A solution of 2-amino-3-methylbenzonitrile in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring. The reaction is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Logical Workflow for Synthesis:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Bromo-3-methylbenzonitrile, a valuable building block in medicinal chemistry and organic synthesis. The protocol is based on the electrophilic aromatic substitution of 3-methylbenzonitrile. The methodology leverages the directing effects of the methyl and nitrile substituents to achieve regioselective bromination at the C2 position. This guide includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and successful synthesis.

Introduction